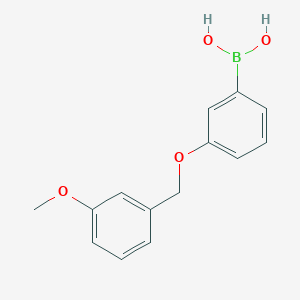

(3-((3-Methoxybenzyl)oxy)phenyl)boronic acid

Descripción general

Descripción

(3-((3-Methoxybenzyl)oxy)phenyl)boronic acid is an organic compound with the molecular formula C14H15BO4. It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a (3-methoxybenzyl)oxy group. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-((3-Methoxybenzyl)oxy)phenyl)boronic acid typically involves the reaction of (3-methoxybenzyl)oxyphenyl derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of aryl halides with boronic acids. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents. The product is typically purified using techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a key reagent in Pd-catalyzed Suzuki-Miyaura couplings to form biaryl or aryl-heteroaryl bonds. The boronic acid moiety facilitates transmetallation with aryl halides or triflates.

Table 1: Representative Suzuki-Miyaura Reactions

Key Observations:

-

The methoxybenzyl ether group enhances solubility in polar solvents without interfering with catalytic cycles .

-

Steric effects from the 3-methoxybenzyl substituent slightly reduce coupling efficiency with bulky substrates .

Oxidation and Hydroxylation

The boronic acid group undergoes oxidation to form phenolic derivatives under specific conditions.

Reaction Pathway:

Conditions and Yields:

-

Oxidizing Agent: H₂O₂ (30% aqueous)

-

Solvent: MeOH/H₂O (1:1)

-

Temperature: 50°C

Esterification and Transesterification

The boronic acid reacts with diols or alcohols to form boronic esters, which exhibit dynamic covalent bonding.

Table 2: Boronic Ester Formation

| Diol/Alcohol | Catalyst | Solvent | Equilibrium Time | Reference |

|---|---|---|---|---|

| Pinacol | None | THF | 2 h | |

| 1,2-Ethanediol | Amine base | DCM | 30 min |

Mechanistic Insight:

-

Transesterification proceeds via a tetrahedral intermediate, with proton transfer as the rate-determining step .

-

The methoxy group stabilizes the ester through weak hydrogen bonding .

Halodeboronation

Controlled halogenation replaces the boronic acid group with halogens.

Example Reaction:

Conditions:

Photoredox Borylation

Visible-light-mediated reactions enable radical borylation pathways.

Key Study:

Dynamic Covalent Chemistry

The compound participates in boroxine formation and exchange reactions, critical for self-healing materials.

Reaction:

Conditions:

Biological Interactions

While not a direct reaction, the boronic acid group binds reversibly to biomolecular diols (e.g., serine proteases), enabling enzyme inhibition .

Example:

Aplicaciones Científicas De Investigación

(3-((3-Methoxybenzyl)oxy)phenyl)boronic acid is a boronic acid derivative with a significant role in organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. It is characterized by a boron atom bonded to a phenyl group that also carries a methoxybenzyl ether functionality, making it valuable in synthesizing complex organic molecules.

Scientific Research Applications

This compound has several important applications:

- Organic Synthesis It is used extensively in Suzuki-Miyaura coupling reactions. These reactions are powerful tools for carbon-carbon bond formation, a fundamental step in organic synthesis of various complex molecules like pharmaceuticals and functional materials. this compound is widely used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are important building blocks in pharmaceuticals, agrochemicals, and materials science.

- Medicinal Chemistry Boronic acids, including this compound, are explored for their potential as enzyme inhibitors, particularly proteasome inhibitors, which have applications in cancer therapy. Research indicates that boronic acids, including (3-((2-Methoxybenzyl)oxy)phenyl)boronic acid, exhibit various biological activities and have been studied for their potential as enzyme inhibitors, particularly in the context of proteases and other enzymes that interact with diols.

- Material Science This compound is used in developing advanced materials, such as polymers and liquid crystals, due to its ability to form stable carbon-carbon bonds.

Chemical Reactions

(3-((4-Methoxybenzyl)oxy)phenyl)boronic acid undergoes various chemical reactions:

- Suzuki-Miyaura Coupling This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of this compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

- Oxidation The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

- Esterification The boronic acid can react with alcohols to form boronic esters, which are useful intermediates in organic synthesis.

Related Compounds

Other boronic acids have also demonstrated biological activity and utility in various applications:

- (3-Fluoro-4-(((4-methoxybenzyl)oxy)carbamoyl)phenyl)boronic acid This compound has gained attention in synthetic chemistry and biological research and features a boronic acid group, a fluorine atom, and a methoxybenzyloxycarbamoyl moiety attached to a phenyl ring. Studies have explored its potential as a molecular probe and therapeutic agent, demonstrating cytotoxic effects on specific cancer cell lines and promise as an inhibitor of certain enzymes involved in metabolic pathways.

- (3-((4-Methoxybenzyl)oxy)phenyl)boronic acid Studies suggest possible enzyme inhibition, anticancer activity, and antioxidant properties.

Applications in Drug Discovery

Mecanismo De Acción

The mechanism of action of (3-((3-Methoxybenzyl)oxy)phenyl)boronic acid primarily involves its role as a boronic acid derivative in cross-coupling reactions. In the Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center, which then couples with an electrophilic partner.

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic acid: A simpler boronic acid with a phenyl group attached to the boron atom.

3-Methoxyphenylboronic acid: Similar structure but lacks the (3-methoxybenzyl)oxy group.

4-Methoxyphenylboronic acid: Similar to 3-methoxyphenylboronic acid but with the methoxy group in the para position.

Uniqueness

(3-((3-Methoxybenzyl)oxy)phenyl)boronic acid is unique due to the presence of the (3-methoxybenzyl)oxy group, which provides additional functionalization and reactivity compared to simpler boronic acids. This makes it particularly useful in the synthesis of more complex organic molecules and in applications requiring specific reactivity patterns.

Actividad Biológica

(3-((3-Methoxybenzyl)oxy)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a methoxybenzyl ether functionality. Its unique structure allows it to participate in various biochemical interactions, making it a subject of interest for research in cancer therapy and enzyme inhibition.

- Molecular Formula : C14H15BO4

- Molecular Weight : 256.08 g/mol

- CAS Number : 871125-75-6

Boronic acids, including this compound, typically interact with biological targets through reversible covalent bonding with diols and hydroxyl groups. This interaction enables them to inhibit enzymes, particularly serine proteases, by forming complexes with their active sites. The primary biochemical pathways influenced by this compound include:

- Enzyme Inhibition : It acts as a potent inhibitor of serine proteases, affecting various cellular processes.

- Cell Signaling Modulation : The compound influences signaling pathways involving serine/threonine kinases, impacting cell proliferation and survival.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study utilizing the sulforhodamine B (SRB) assay demonstrated that this compound induces cell cycle arrest and apoptosis in cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A2780 (Ovarian) | 12.5 | Induces G2/M phase arrest |

| MCF7 (Breast) | 15.0 | Caspase-3 activation |

| PC-3 (Prostate) | 10.2 | Apoptotic pathway activation |

These findings suggest that the compound may serve as a potential candidate for developing novel anticancer therapies.

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes effectively. For instance, it demonstrates high selectivity towards serine proteases, which are crucial in various physiological processes and disease mechanisms.

Case Studies

- Anticancer Activity : A study evaluated the effects of this compound on ovarian cancer cells (A2780). The results indicated that treatment led to significant apoptosis and cell cycle arrest at the G2/M phase, accompanied by increased caspase-3 activity.

- Enzyme Interaction : Another investigation focused on the interaction of this compound with serine proteases. The study revealed that it forms stable complexes with the active site of these enzymes, leading to their inhibition and subsequent modulation of cellular signaling pathways.

Propiedades

IUPAC Name |

[3-[(3-methoxyphenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BO4/c1-18-13-6-2-4-11(8-13)10-19-14-7-3-5-12(9-14)15(16)17/h2-9,16-17H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLIXUNCSDKZOOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCC2=CC(=CC=C2)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584719 | |

| Record name | {3-[(3-Methoxyphenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871125-75-6 | |

| Record name | B-[3-[(3-Methoxyphenyl)methoxy]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871125-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(3-Methoxyphenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.